molecular formula C11H21NO3 B13176341 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL

8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL

Cat. No.: B13176341
M. Wt: 215.29 g/mol
InChI Key: ZWINOBZHTYQBLR-UHFFFAOYSA-N
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Description

8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is unique due to its specific aminopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

8-(1-aminopropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C11H21NO3/c1-9(8-12)10(13)2-4-11(5-3-10)14-6-7-15-11/h9,13H,2-8,12H2,1H3

InChI Key

ZWINOBZHTYQBLR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC2(CC1)OCCO2)O

Origin of Product

United States

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